molecular formula C10H17BN2O2 B8231243 (3,5-Diamino-4-isobutylphenyl)boronic acid

(3,5-Diamino-4-isobutylphenyl)boronic acid

Cat. No.: B8231243
M. Wt: 208.07 g/mol
InChI Key: OUEVJUPJROEIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Diamino-4-isobutylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with amino groups at the 3 and 5 positions and an isobutyl group at the 4 position, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diamino-4-isobutylphenyl)boronic acid typically involves the electrophilic borylation of an aryl Grignard reagent. The Grignard reagent is prepared from the corresponding aryl bromide by direct insertion of magnesium in the presence of lithium chloride. The reaction is carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3,5-Diamino-4-isobutylphenyl)boronic acid undergoes several types of reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(3,5-Diamino-4-isobutylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Diamino-4-isobutylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and inhibitory processes. The amino groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to molecular targets such as enzymes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Aminophenylboronic acid
  • 4-Isobutylphenylboronic acid

Comparison: (3,5-Diamino-4-isobutylphenyl)boronic acid is unique due to the presence of both amino and isobutyl substituents on the phenyl ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has additional functional groups that can participate in various interactions, making it more versatile in certain applications .

Properties

IUPAC Name

[3,5-diamino-4-(2-methylpropyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-6(2)3-8-9(12)4-7(11(14)15)5-10(8)13/h4-6,14-15H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEVJUPJROEIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)N)CC(C)C)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.